An In-Depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
An In-Depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a trifluoromethyl group, imparts a distinct set of electronic and steric properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block. The presence of multiple electron-withdrawing groups activates the benzene ring, making it a valuable precursor for complex molecular architectures. The trifluoromethyl moiety, in particular, is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123973-36-4 | N/A |
| Molecular Formula | C₇H₂F₅NO₂ | N/A |
| Molecular Weight | 227.09 g/mol | [4] |
| Appearance | Light yellow to yellow liquid | N/A |
| Boiling Point (Predicted) | 215.8 ± 35.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.585 ± 0.06 g/cm³ | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis Methodology
The synthesis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is anticipated to proceed via the nitration of a suitable difluoro(trifluoromethyl)benzene precursor. This approach is a standard and effective method for the introduction of a nitro group onto an activated aromatic ring.
Proposed Synthetic Route: Electrophilic Nitration
A plausible and efficient method for the synthesis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene involves the direct nitration of 1,3-difluoro-2-(trifluoromethyl)benzene. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the ring towards electrophilic substitution; however, the directing effects of these substituents and the use of strong nitrating agents can achieve the desired product. The fluorine and trifluoromethyl groups are ortho, para-directing, but with deactivating properties. The substitution pattern of the starting material would likely favor nitration at the C4 position due to the combined directing influence of the substituents.
Caption: Proposed synthesis via electrophilic nitration.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the nitration of similar fluorinated aromatic compounds.
Materials:
-
1,3-Difluoro-2-(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Slowly add 1,3-difluoro-2-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Add fuming nitric acid dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene.
Chemical Reactivity and Key Reactions
The reactivity of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is dominated by the heavily electron-deficient nature of the aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions.
Nucleophilic Aromatic Substitution (SNAᵣ)
The fluorine atoms on the ring are highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups. The fluorine at the C1 position is particularly susceptible to substitution due to the para-nitro group and ortho-trifluoromethyl group. This high reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile platform for the synthesis of more complex molecules.
Caption: General mechanism of SNAr reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in modern drug design to enhance pharmacological properties.[1][2][3] 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene serves as a valuable building block for the synthesis of novel therapeutic agents.
-
Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, which can increase the half-life of a drug.[1]
-
Lipophilicity and Bioavailability: The fluorine and trifluoromethyl substituents can modulate the lipophilicity of a molecule, which is a critical factor for membrane permeability and oral bioavailability.[1][3]
-
Binding Affinity: The strong electron-withdrawing nature of the substituents can influence the electronic environment of the molecule, potentially leading to enhanced binding affinity to biological targets.
This compound is a potential precursor for the synthesis of a variety of pharmacologically active scaffolds, including kinase inhibitors, GPCR modulators, and other targeted therapies. The reactive nature of the fluorine atoms allows for the facile introduction of various pharmacophoric elements.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is not widely available, information from structurally similar nitroaromatic and fluorinated compounds suggests that it should be handled with care.
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: It is likely to be an irritant to the eyes, skin, and respiratory system.
-
Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this compound.
Conclusion
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a highly activated aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of electron-withdrawing groups makes it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from related structures. As the demand for novel fluorinated pharmaceuticals and materials continues to grow, the utility of such versatile intermediates is expected to increase.
References
-
1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene - Crysdot LLC. [Link]
-
Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Enzymatic synthesis of fluorinated compounds - PubMed. [Link]
-
Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. - ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - ResearchGate. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. [Link]
-
Fluorometric detection of nitroaromatics by fluorescent lead complexes: A spectroscopic assessment of detection mechanism - PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Semantic Scholar. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
-
Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics - PubMed. [Link]
-
The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
